molecular formula C14H21N3O5S B12217250 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl morpholin-4-yl ketone

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl morpholin-4-yl ketone

Cat. No.: B12217250
M. Wt: 343.40 g/mol
InChI Key: FDJOOXYVQYDUOO-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl morpholin-4-yl ketone is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dimethylisoxazole ring, a sulfonyl group, a pyrrolidine ring, and a morpholine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl morpholin-4-yl ketone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Dimethylisoxazole Ring: This step typically involves the reaction of appropriate precursors under controlled conditions to form the dimethylisoxazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving suitable amine precursors.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the morpholine acts as a nucleophile.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced reaction techniques.

Chemical Reactions Analysis

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl morpholin-4-yl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl morpholin-4-yl ketone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: In industrial settings, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl morpholin-4-yl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in therapeutic or industrial settings.

Comparison with Similar Compounds

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl morpholin-4-yl ketone can be compared with similar compounds, such as:

    1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: This compound shares the dimethylisoxazole and sulfonyl groups but differs in the presence of a proline ring instead of the pyrrolidine and morpholine rings.

    1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: This compound also contains the dimethylisoxazole and sulfonyl groups but features a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3O5S

Molecular Weight

343.40 g/mol

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H21N3O5S/c1-10-13(11(2)22-15-10)23(19,20)17-5-3-4-12(17)14(18)16-6-8-21-9-7-16/h12H,3-9H2,1-2H3

InChI Key

FDJOOXYVQYDUOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)N3CCOCC3

Origin of Product

United States

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